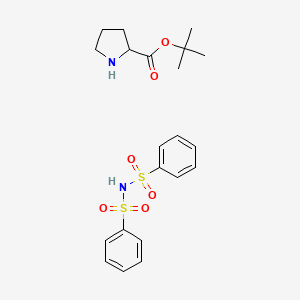

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate

Description

N-(Benzenesulfonyl)benzenesulfonamide This compound is a sulfonamide derivative synthesized via sulfonylation reactions, where a benzenesulfonyl group is attached to an amine-containing substrate. While the exact structure of "N-(benzenesulfonyl)benzenesulfonamide" is ambiguous in the provided evidence, it likely refers to a mono-substituted sulfonamide (e.g., N-aryl or N-alkyl derivatives) rather than a bis-sulfonamide. Such compounds are frequently explored for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

tert-Butyl Pyrrolidine-2-carboxylate

This is a pyrrolidine derivative featuring a tert-butyl ester group at the 2-position. The tert-butyl group acts as a steric protecting agent, enhancing stability against hydrolysis and facilitating its use as an intermediate in pharmaceutical synthesis. Pyrrolidine carboxylates are pivotal in constructing chiral scaffolds for drug development .

Properties

IUPAC Name |

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2.C9H17NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-9(2,3)12-8(11)7-5-4-6-10-7/h1-10,13H;7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCDJOBXFKHRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(benzenesulfonyl)benzenesulfonamide Core

The core sulfonamide structure, N-(benzenesulfonyl)benzenesulfonamide, can be synthesized through several routes. A notable method involves the use of novel sulfinylamine reagents and organometallic nucleophiles:

- Sulfinylamine Reagent Route : Davies et al. (2020) developed a direct synthesis of primary sulfonamides by reacting organometallic reagents (e.g., Grignard or organolithium reagents) with tert-butyl N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reaction proceeds via formation of sulfinamide intermediates, followed by rearrangement and elimination steps to yield sulfonamide products efficiently and under mild conditions. This method provides broad access to medicinally relevant primary sulfonamides with good functional group tolerance and avoids harsh conditions or expensive catalysts.

Industrial Synthesis of N-tert-butyl Benzenesulfonamide

A closely related sulfonamide, N-tert-butyl benzenesulfonamide, which shares structural similarity with the target compound, is industrially synthesized by:

- Catalytic Reflux Method : According to a 2017 patent, benzene sulfonamide is reacted with tert-butyl alcohol or tert-butyl esters (e.g., tert-butyl acrylate) in the presence of a catalyst such as hafnium tetrachloride or zirconium tetrachloride. The reaction is carried out in solvents like N-methylpyrrolidone at 150 °C under reflux. The progress is monitored by high-performance liquid chromatography (HPLC) until the benzene sulfonamide is consumed. The product is then isolated by filtration and solvent removal, yielding N-tert-butyl benzenesulfonamide with high purity (>98%) and yield (>95.5%).

| Parameter | Details |

|---|---|

| Starting Material | Benzene sulfonamide |

| Alkylating Agent | tert-Butyl alcohol / tert-butyl acrylate / tert-butyl propionate |

| Catalyst | Hafnium tetrachloride (preferred) or zirconium tetrachloride |

| Solvent | N-methylpyrrolidone |

| Temperature | 150 °C (reflux) |

| Reaction Monitoring | HPLC (methanol-water 70:30, 254 nm) |

| Yield | >95.5% |

| Purity | >98% (HPLC) |

This method is advantageous due to mild reaction conditions, low catalyst loading (1–10%, preferably 3%), and environmentally friendly profile with reduced waste and easy product separation.

Preparation of tert-Butyl Pyrrolidine-2-carboxylate Moiety

The tert-butyl pyrrolidine-2-carboxylate fragment is typically introduced via:

- Boc-Protected Amino Acid Derivatives : Starting from commercially available tert-butoxycarbonyl (Boc)-protected L-proline or related pyrrolidine-2-carboxylate derivatives, the Boc group protects the amine functionality during subsequent sulfonylation steps. Removal of the Boc group is achieved by acid treatment (e.g., trifluoroacetic acid), yielding the free amine for further functionalization.

Coupling of Benzenesulfonyl Chloride with tert-Butyl Pyrrolidine-2-carboxylate Derivatives

The final step to obtain the target compound involves:

- Acylation Reaction : The free amine from the Boc-deprotected pyrrolidine-2-carboxylate is reacted with benzenesulfonyl chloride under basic conditions (e.g., in the presence of a base like triethylamine or diisopropylethylamine) in an organic solvent such as dichloromethane. This nucleophilic substitution yields the N-(benzenesulfonyl)benzenesulfonamide linked to the tert-butyl pyrrolidine-2-carboxylate group.

This synthetic strategy is supported by literature examples where similar sulfonamide derivatives were synthesized via acylation of amines with substituted benzenesulfonyl chlorides, providing high yields and purity.

Summary Table of Preparation Steps

Mechanistic Insights and Reaction Considerations

The sulfinylamine reagent route involves a sulfinamide intermediate that undergoes intramolecular rearrangement and elimination of isobutene, leading to sulfonamide formation without incorporation of oxygen from water, indicating the oxygen atoms originate from the reagent itself.

The catalytic reflux method for N-tert-butyl benzenesulfonamide benefits from the electron-withdrawing effect of the sulfonamide group and steric hindrance, which influence the reaction kinetics and yield. The use of hafnium tetrachloride as a catalyst enhances the reaction rate and yield while maintaining mild conditions.

The acylation step requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents and Conditions: N-(benzenesulfonyl)benzenesulfonamide can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Products: The major products of oxidation include sulfonic acids and other oxidized derivatives.

-

Reduction

Reagents and Conditions: Reduction of N-(benzenesulfonyl)benzenesulfonamide can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Products: The major products of reduction include amines and other reduced derivatives.

-

Substitution

Reagents and Conditions: Substitution reactions can occur with nucleophiles like amines or thiols in the presence of a base.

Products: The major products of substitution include substituted sulfonamides and other derivatives.

Scientific Research Applications

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate: has several scientific research applications:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(Benzenesulfonyl)benzenesulfonamide vs. Other Sulfonamide Derivatives

The table below highlights structural and functional differences between N-(benzenesulfonyl)benzenesulfonamide analogs:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance bioactivity by increasing electrophilicity. Bulky substituents (e.g., styrylquinoline in ) improve target binding specificity.

- Synthetic Flexibility : Sulfonamides are synthesized via straightforward sulfonylation under basic conditions (e.g., Na₂CO₃ in or LiH in ). Yields vary significantly (16–56% in HIV inhibitors).

tert-Butyl Pyrrolidine-2-carboxylate vs. Related Pyrrolidine Esters

Key Observations :

- Steric Protection : The tert-butyl group offers superior hydrolytic stability compared to methyl or benzyl esters, making it ideal for multi-step syntheses.

- Functionalization : Propargyl-substituted analogs (e.g., in ) enable click chemistry applications, broadening utility in bioconjugation.

N-(Benzenesulfonyl)benzenesulfonamide Derivatives :

- Antimicrobial Activity : N-(4-methylpyridin-2-yl) derivatives exhibit moderate-to-strong antibacterial effects against E. coli and S. aureus.

- Enzyme Inhibition : Hydroxyalkyl-substituted analogs show potent antioxidant activity (IC₅₀ = 12–45 μM) and acetylcholinesterase inhibition.

tert-Butyl Pyrrolidine-2-carboxylate :

- Drug Intermediate : Used in synthesizing protease inhibitors and chiral ligands due to its rigid pyrrolidine backbone.

Biological Activity

N-(benzenesulfonyl)benzenesulfonamide; tert-butyl pyrrolidine-2-carboxylate, with CAS number 83283-35-6, is a compound that combines a sulfonamide moiety with a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

- Chemical Formula : C21H28N2O6S2

- Molecular Weight : 468.59 g/mol

- Purity : 98% minimum

The compound consists of a sulfonamide group, which is known for its biological activity, particularly as an antibacterial agent. The tert-butyl pyrrolidine-2-carboxylate component may contribute to the compound's pharmacological properties.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties. A study evaluating various benzenesulfonamide derivatives demonstrated that certain compounds could inhibit carrageenan-induced paw edema in rats, suggesting their potential as anti-inflammatory agents . Specifically, compounds derived from benzenesulfonamides showed inhibition rates of up to 94.69% at specific time intervals.

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been documented in several studies. For instance, one study reported that specific derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL for the most effective compounds . The structural features of these compounds play a crucial role in their interaction with microbial targets.

Cardiovascular Effects

Another area of interest is the compound's effect on cardiovascular parameters. A study utilizing an isolated rat heart model found that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. For example, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure over time, indicating potential cardiovascular applications .

Case Studies and Research Findings

-

Anti-inflammatory Study :

- Objective : Evaluate the anti-inflammatory effects of benzenesulfonamide derivatives.

- Methodology : Carrageenan-induced paw edema model in rats.

- Results : Significant reduction in edema was observed with certain derivatives.

- : Supports the use of benzenesulfonamides as therapeutic agents in inflammatory conditions.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial activity of synthesized benzenesulfonamides.

- Methodology : Disk diffusion method against various bacterial strains.

- Results : Compounds showed varying degrees of activity, with some achieving low MIC values.

- : Promising candidates for developing new antibacterial agents.

-

Cardiovascular Impact Study :

- Objective : Investigate the effects on perfusion pressure and coronary resistance.

- Methodology : Isolated heart model using different doses of benzenesulfonamide derivatives.

- Results : Notable decreases in perfusion pressure were recorded.

- : Potential for therapeutic applications in managing cardiovascular diseases.

Data Table of Biological Activities

Q & A

Q. Optimization :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios to minimize byproducts .

How can tert-butyl pyrrolidine-2-carboxylate derivatives be structurally characterized to confirm regioselectivity and purity?

Basic Research Question

Advanced spectroscopic and crystallographic methods are critical:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the tert-butyl group (δ ~1.4 ppm) and pyrrolidine ring protons (δ ~3.0–4.0 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve stereochemical ambiguities (e.g., chair conformation of the pyrrolidine ring) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with mass accuracy <5 ppm .

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. The LUMO of the sulfonamide group (-SONH-) is typically localized on the sulfur atom .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction trajectories .

- Software : Use Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets for accuracy .

How can researchers mitigate decomposition of tert-butyl pyrrolidine-2-carboxylate under acidic conditions?

Basic Research Question

The tert-butyl ester group is prone to hydrolysis in acidic media. Strategies include:

- Protecting Groups : Temporarily protect the ester using trimethylsilyl (TMS) groups during acidic steps .

- Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis .

- Buffered Conditions : Use phosphate buffers (pH 7–8) to stabilize the ester .

What methodologies are used to compare the biological activity of benzenesulfonamide derivatives against similar compounds?

Advanced Research Question

- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (K) against targets like carbonic anhydrase .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to compare half-lives (t) .

- In Silico Docking : AutoDock Vina or Glide to predict binding poses relative to analogs (e.g., sulfanilamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.